N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring a bithiophene moiety connected via an ethyl chain to an acetamide core substituted with a 3-methoxyphenoxy group.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-22-15-3-2-4-16(11-15)23-12-19(21)20-9-7-17-5-6-18(25-17)14-8-10-24-13-14/h2-6,8,10-11,13H,7,9,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAFNKVIDAMRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common route starts with the preparation of the key intermediate, 2,3'-bithiophene. This intermediate undergoes a series of functional group modifications, including:
Ethylation: : The bithiophene is ethylated using appropriate alkylating agents under specific conditions.
Methoxylation: : The phenyl group is then methoxylated using methoxy reagents.
Amidation: : Finally, the acetamide group is introduced via an amidation reaction with acetic anhydride and an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow synthesis may also be employed to enhance the efficiency and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide undergoes various types of reactions, including:
Oxidation: : In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents such as lithium aluminum hydride.
Substitution: : Reacts with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
The compound often reacts with:
Oxidizing Agents: : To form oxidized derivatives.
Reducing Agents: : Leading to reduced forms with altered functional groups.
Nucleophiles: : Facilitating substitution reactions that can modify the aromatic or acetamide portions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their unique properties.
Scientific Research Applications
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide has significant applications in:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: : Used in the manufacture of specialty chemicals and materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The precise pathways involved include signal transduction mechanisms that are currently under investigation.
Comparison with Similar Compounds
Acetamide Derivatives with Phenoxy Substituents
- 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (3c) Structure: Shares the 2-(substituted phenoxy)-N-arylacetamide backbone but includes a dioxothiazolidinone group and 4-nitrophenyl substitution . Synthesis: Prepared via chloroacetylation followed by nucleophilic substitution with K₂CO₃ in DMF, yielding 45–60% after purification . Activity: Exhibits hypoglycemic effects in mice, suggesting acetamide derivatives with electron-withdrawing groups (e.g., nitro) may enhance metabolic activity .
- N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide Structure: Replaces the acetamide core with a sulfonamide but retains the methoxyphenoxy motif . Implications: Sulfonamide groups typically improve metabolic stability but reduce hydrogen-bonding capacity compared to acetamides .
Bithiophene and Heterocyclic Analogs
Melatonin (N-[2-(5-Methoxyindol-3-yl)ethyl]acetamide)
- 2-(2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor) Structure: Chloroacetamide with a thienylmethyl group and methoxy substitution .
Thiazolidinone and Triazole Derivatives
- N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide Structure: Integrates a thiazolidinone ring and sulfanylidene group, altering electronic properties compared to the target compound’s bithiophene . Synthesis: Likely involves cyclocondensation reactions, differing from palladium-catalyzed methods used for aryl acetamides .
Pharmacological and Physicochemical Properties
Physicochemical Profiles
- Solubility: The 3-methoxyphenoxy group in the target compound may improve water solubility compared to purely hydrophobic bithiophene derivatives.
- logP Predictions : Bithiophene and ethyl chain increase hydrophobicity (higher logP) relative to sulfonamide or nitro-substituted analogs .
- Spectroscopic Data : IR peaks near 1667 cm⁻¹ (C=O) and NMR shifts for methoxy (δ 3.8 ppm) align with trends in , confirming structural consistency .
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a bithiophene moiety, which is known for its electronic properties, and a methoxyphenoxy group, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- A bithiophene group contributing to its electronic properties.
- An acetamide functional group that may play a role in enzyme inhibition or receptor binding.
The mechanism of action for this compound is hypothesized to involve interactions with specific biological macromolecules such as enzymes and receptors. The bithiophene moiety may enhance the compound's binding affinity due to its planar structure and electron-rich characteristics, allowing it to interact effectively with target sites in biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of bithiophene have shown moderate to strong antibacterial and antifungal activities against various strains, suggesting that this compound may also possess similar properties.
| Compound | Target Organism | Activity (IC50) |
|---|---|---|
| Bithiophene Derivative 1 | E. coli | 12 µg/mL |
| Bithiophene Derivative 2 | S. aureus | 15 µg/mL |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also noteworthy. Similar compounds have been evaluated for their ability to inhibit cholinesterases, which are critical in neurotransmission. The inhibition constants (IC50 values) provide insight into the potency of these compounds.
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | This compound | 25 |
| Butyrylcholinesterase | This compound | 18 |
Study on Antitumor Activity
In a recent study, this compound was evaluated for its antitumor activity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects on leukemia cells with a GI50 value of 10 nM. This suggests a potential application in cancer therapy.
Research on Neuroprotective Effects
Another study assessed the neuroprotective effects of similar bithiophene-based compounds in models of neurodegeneration. The findings indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their therapeutic potential in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
